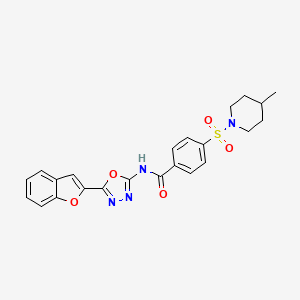

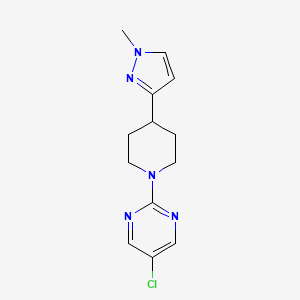

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

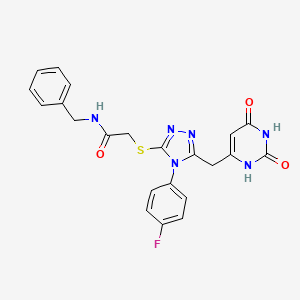

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.51. The purity is usually 95%.

BenchChem offers high-quality N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

DNA Binding and Fluorescent Staining

The synthetic dye Hoechst 33258 and its analogues, including N-methyl piperazine derivatives with benzimidazole groups, demonstrate strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds have been widely utilized in cell biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and investigation of plant chromosomes. Their applications extend to radioprotection and topoisomerase inhibition, presenting a foundation for drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

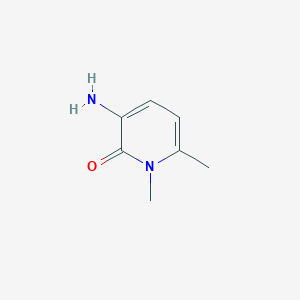

Antitubercular Activity

Modifications of isoniazid (INH) structures, including the integration of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole derivatives, have shown promising in vitro antitubercular activity against various mycobacteria strains. These derivatives exhibit efficacy comparable to INH, with some displaying significant activity against INH-resistant non-tuberculous mycobacteria. This highlights their potential for the development of new antitubercular agents (Asif, 2014).

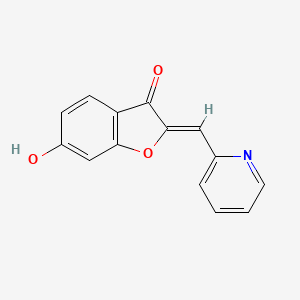

Benzofuran Inhibitors

Benzofuran compounds are crucial in developing inhibitors with anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. Their broad biological activity spectrum and presence in numerous bioactive natural and synthetic compounds underscore their significance in pharmaceuticals, agriculture, and polymers. Benzofurans serve as vital inhibitors against diseases, viruses, fungi, microbes, and enzymes, supporting their role in drug development and molecular studies (Dawood, 2019).

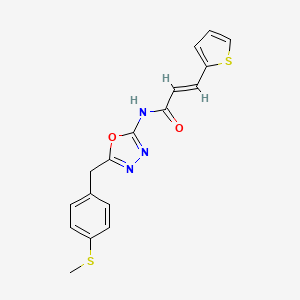

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including 1,3,4-oxadiazoles, exhibit a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. These compounds, derived from furan by substituting methylene groups with pyridine type nitrogens, have shown significant potential in developing new therapeutic agents. Their pharmacological diversity underscores the value of oxadiazole moieties in medicinal chemistry and drug discovery (Jalhan et al., 2017).

Therapeutic Worth of 1,3,4-Oxadiazole Compounds

The structural features of 1,3,4-oxadiazole rings facilitate effective binding with various enzymes and receptors, eliciting multiple bioactivities. This has led to an increasing interest in developing 1,3,4-oxadiazole-based derivatives for treating various diseases. Such compounds have been extensively used, contributing significantly to medicinal chemistry. This review emphasizes the current developments and potential of 1,3,4-oxadiazole derivatives in therapeutic applications (Verma et al., 2019).

Eigenschaften

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S/c1-15-10-12-27(13-11-15)33(29,30)18-8-6-16(7-9-18)21(28)24-23-26-25-22(32-23)20-14-17-4-2-3-5-19(17)31-20/h2-9,14-15H,10-13H2,1H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQJPPPEUPRWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)

![6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473827.png)

![(2-bromophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2473834.png)